![B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7](/img/structure/B1167853.png)

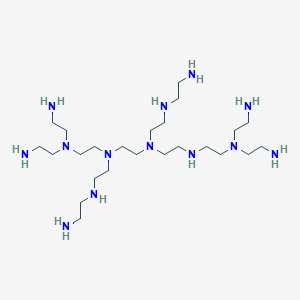

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

説明

Synthesis Analysis

The synthesis of imidazopyridazine derivatives, including compounds similar to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, often involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles or other cyclization methods that enable the introduction of substituents at various positions on the heterocyclic core. For example, a facile synthesis of imidazo[4,5-b]pyridines and -pyrazines through a Pd-catalyzed amide coupling reaction demonstrates the type of synthetic strategies that may be applicable (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure of this compound is defined by its fused ring system, with a chlorine atom at the 4-position and an ethyl group at the 7-position. The analysis of similar structures through X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations provides insights into the electronic distribution, bond lengths, angles, and overall three-dimensional conformation of these molecules. For example, studies on related heterocyclic compounds highlight the importance of these techniques in elucidating structural details (Sallam et al., 2021).

Chemical Reactions and Properties

Imidazopyridazine compounds, including this compound, participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions may involve nucleophilic substitution, cyclization, and hydrolysis, among others, enabling the synthesis of a wide array of derivatives with different substituents and functional groups. The presence of a chloro group, for instance, can facilitate substitution reactions, offering a pathway to diversify the chemical structure (Oishi et al., 1989).

科学的研究の応用

Synthesis and Biological Evaluation

4-Chloro analogues of imidazo[4,5-d]pyridazine nucleosides have been synthesized and evaluated for biological activities, including antitumor studies and inhibition of purine-metabolizing enzymes. Some analogues have shown weak inhibition of adenosine transport into human erythrocytes, but no in vitro toxicity toward leukemia and melanoma cells (Bussolari et al., 1993).

Analgesic Activity

Imidazo[1,2-b]pyridazine derivatives, synthesized from 3-aminopyridazines and ethyl 4-chloroacetoacetate, have been tested for antiinflammatory and analgesic activities. These derivatives exhibited significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs (Luraschi et al., 1995).

Potential Anticancer Agents

Research into imidazo[4,5-c]pyridines has explored their potential as anticancer agents. While some compounds in this category have demonstrated mitotic inhibition and antitumor activity, the specific compounds studied were less active than related compounds (Temple et al., 1987).

Synthesis of Nucleosides

The synthesis of 1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-4(5H)-one, an analogue of inosine, involves using 4-chloro-substituted imidazo[4,5-d]pyridazines. This demonstrates the role of these compounds in nucleoside chemistry (Gagnier et al., 1982).

Pharmacological Screening

Pyrazolo[3,4-c]pyridazine derivatives, including those with a 4-chloro substituent, have been synthesized and screened for effects on the central nervous system (Zabska et al., 1998).

作用機序

Target of Action

Imidazo-pyridazine derivatives have been known to interact with various biological targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

Based on the known actions of similar compounds, it is plausible that it may interact with its targets through a process of binding and subsequent modulation of the target’s activity .

Biochemical Pathways

Related compounds have been shown to influence the nf-kappab pathway , which plays a crucial role in immune and inflammatory responses.

Result of Action

Based on the known actions of similar compounds, it is plausible that it may modulate cellular signaling pathways, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine . These factors can include pH, temperature, and the presence of other molecules in the environment.

生化学分析

Biochemical Properties

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound may interact with other biomolecules such as receptors and transcription factors, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of this pathway, the compound can impact cell growth and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of kinases, leading to either inhibition or activation of their enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to maintain its stability under specific conditions, allowing for prolonged observation of its effects . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its activity and efficacy over time. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its accumulation and overall efficacy.

特性

IUPAC Name |

4-chloro-7-ethylimidazo[4,5-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIOFEOYBPQDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268521-56-7 | |

| Record name | 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。